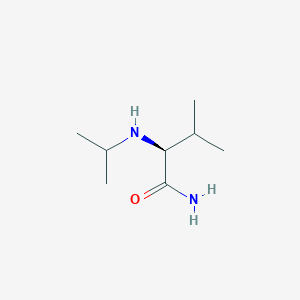

N-IsopropylL-Valinamide

Description

Contextualization within Amide and Peptide Chemistry Research

The amide bond is a fundamental linkage in chemistry and biology, most famously forming the backbone of peptides and proteins. The formation of this bond is one of the most frequently performed transformations in organic chemistry. uantwerpen.be Research in this area is constantly evolving, with a focus on developing more efficient, sustainable, and selective methods for amide bond formation. researchgate.netunimi.it Traditional methods often rely on coupling reagents, which can generate significant waste. uantwerpen.be Consequently, there is a growing interest in alternative, "non-classical" methods, including catalytic and enzymatic approaches. uantwerpen.beunimi.itd-nb.info

N-Isopropyl-L-valinamide, as an N-acylated amino acid amide, fits squarely within this research landscape. The synthesis and reactivity of such compounds are of great interest to chemists developing new synthetic methodologies. For instance, the selective cleavage of the robust amide N-C(O) bond is a formidable challenge that, when overcome, opens up new avenues for chemical synthesis. scispace.com The study of molecules like N-Isopropyl-L-valinamide contributes to a deeper understanding of amide bond reactivity and the development of novel transamidation and amidation reactions. scispace.com

Significance of the L-Valinamide Moiety in Complex Bioactive Molecules

The L-valinamide structure is a recurring motif in a variety of complex and biologically active molecules. ontosight.aiontosight.ai Valine, an essential amino acid, and its derivatives are integral components of many natural products and pharmaceuticals. lookchem.com The specific stereochemistry and the bulky isopropyl side chain of the valine residue often play a critical role in the molecule's ability to interact with biological targets such as enzymes and receptors. ontosight.ai

For example, derivatives of L-valinamide have been explored for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai One notable example is in the development of analogues of the potent antimicrotubule agent HTI-286, a synthetic analogue of the natural tripeptide hemiasterlin. researchgate.net In these complex structures, the L-valinamide portion can be a key determinant of bioactivity. researchgate.net Furthermore, L-valinamide derivatives are utilized in molecular biology to investigate the function of amino acid derivatives in various biological processes. lookchem.com

Overview of N-Isopropyl-L-Valinamide as a Foundational Structure in Derivative Studies

N-Isopropyl-L-valinamide serves as a fundamental chiral building block in asymmetric synthesis. ambeed.comsigmaaldrich.com Its inherent chirality and well-defined structure make it an excellent starting point for the synthesis of more complex, stereochemically defined molecules. Chiral amines and their derivatives are crucial in stereoselective organic synthesis, acting as resolving agents, chiral auxiliaries, or chiral ligands for metal catalysts. sigmaaldrich.commdpi.comfrontiersin.org

The use of N-aryl-L-valinamide organocatalysts in asymmetric aldol (B89426) reactions highlights the utility of such structures in controlling the stereochemical outcome of chemical reactions. researchgate.netresearchgate.net By modifying the N-substituent and other parts of the molecule, chemists can fine-tune the catalyst's properties to achieve high levels of diastereoselectivity and enantioselectivity. researchgate.net This ability to systematically modify the structure of N-Isopropyl-L-valinamide and its analogues allows for the creation of a diverse library of chiral ligands and catalysts, which are essential tools in modern synthetic chemistry for the production of enantiomerically pure compounds.

| Property | Value |

| Molecular Formula | C8H18N2O |

| Molecular Weight | 158.24 g/mol |

| CAS Number | 882528-81-6 |

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

(2S)-3-methyl-2-(propan-2-ylamino)butanamide |

InChI |

InChI=1S/C8H18N2O/c1-5(2)7(8(9)11)10-6(3)4/h5-7,10H,1-4H3,(H2,9,11)/t7-/m0/s1 |

InChI Key |

MCZWFOAGGAMHCW-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(C)C |

Canonical SMILES |

CC(C)C(C(=O)N)NC(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of N-Isopropyl-L-Valinamide and Analogues

The synthesis of N-Isopropyl-L-valinamide with precise control over its stereochemistry is paramount, given that its utility often depends on its specific three-dimensional structure. Stereoselective synthesis aims to produce a single stereoisomer, which is crucial for applications in pharmaceuticals and materials science where different stereoisomers can exhibit vastly different biological activities or properties. peptide.com

Strategies for Chiral Control and Diastereomeric Purity

Achieving high diastereomeric purity in the synthesis of N-Isopropyl-L-valinamide derivatives is a key challenge. Several strategies are employed to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other.

One common approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into a reactant to guide the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, in the synthesis of complex molecules containing a valinamide (B3267577) substructure, chiral oxazolidinones can be used to direct the stereoselective introduction of amino groups. The choice of the chiral auxiliary and the reaction conditions are critical for maximizing the diastereomeric excess (de), which is a measure of the purity of the diastereomer.

Another strategy is diastereoselective reaction design . This involves selecting reactions that inherently favor the formation of one diastereomer over another. For example, in multi-component reactions like the Ugi reaction, if chiral components are used, a mixture of diastereomers is often formed with moderate to low stereoselectivity. numberanalytics.com However, by carefully selecting the starting materials and reaction conditions, the diastereoselectivity can be improved. Some reactions, such as those involving N-aryl-L-valinamide as an organocatalyst in asymmetric aldol (B89426) reactions, can achieve excellent diastereoselectivity (syn/anti ratio >99:1) through electrostatic repulsion and hydrogen-bonding interactions. acs.orgmdpi.com

Chromatographic separation is a widely used method to separate diastereomers. nih.gov Since diastereomers have different physical properties, they can often be separated using techniques like column chromatography or high-performance liquid chromatography (HPLC). osi.lv For analytical purposes, derivatization with a chiral agent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA), can be used to convert enantiomers into diastereomers, which can then be separated and quantified using achiral chromatography. nih.gov

| Strategy | Description | Example |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | Use of Evans' oxazolidinone in the synthesis of complex peptides. |

| Diastereoselective Reactions | Reactions designed to favor one diastereomer. | N-aryl-L-valinamide catalyzed asymmetric aldol reactions. acs.orgmdpi.com |

| Chromatographic Separation | Separation of diastereomers based on different physical properties. | Separation of dipeptide diastereomers by column chromatography. nih.gov |

| Diastereomeric Derivatization | Conversion of enantiomers into diastereomers for analytical separation. | Use of FDVA to determine enantiomeric purity. nih.gov |

Enantioselective Approaches in N-Isopropyl-L-Valinamide Synthesis

Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound. This is particularly important in the synthesis of N-Isopropyl-L-valinamide, as the biological activity of its derivatives can be highly dependent on the absolute configuration of the stereocenters.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral organocatalysts, such as those derived from amino acids like proline and valine, can effectively catalyze asymmetric reactions with high enantioselectivity. researchgate.net For example, N-aryl-L-valinamide has been used as an organocatalyst to control stereoselectivity in asymmetric aldol reactions. acs.orgmdpi.com These catalysts are often derived from abundant natural amino acids and can be prepared in large quantities. acs.org

Enzymatic reactions offer another highly selective method for preparing enantiomerically pure compounds. Enzymes are chiral catalysts that can exhibit exceptional enantioselectivity under mild reaction conditions. Transaminases, for instance, have been engineered for the asymmetric amination of ketones to produce chiral amines with excellent stereoselectivity. nih.gov This biocatalytic approach has the potential for scalable and sustainable production of pharmaceutically relevant chiral amines. nih.gov

The synthesis of enantiomerically pure N-Isopropyl-L-valinamide can also be achieved by starting with enantiomerically pure L-valine, a readily available natural amino acid. The amide bond formation with isopropylamine (B41738) can be achieved using various coupling reagents . Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.combachem.comluxembourg-bio.com Other efficient coupling reagents include phosphonium (B103445) salts like PyBOP and uronium/aminium salts like HATU. bachem.com

| Approach | Description | Example |

| Organocatalysis | Use of small chiral organic molecules as catalysts. | N-aryl-L-valinamide catalyzed asymmetric aldol reactions. acs.orgmdpi.com |

| Enzymatic Reactions | Use of enzymes as highly selective chiral catalysts. | Engineered transaminases for asymmetric amination. nih.gov |

| Chiral Pool Synthesis | Starting from an enantiomerically pure natural product. | Synthesis from L-valine using coupling reagents. |

Functionalization and Derivatization Strategies

The valinamide core of N-Isopropyl-L-valinamide provides several sites for chemical modification, allowing for the synthesis of a wide range of derivatives with novel structures and properties. These modifications can be targeted at the valinamide core itself or involve the introduction of diverse chemical scaffolds.

Modifying the Valinamide Core for Novel Structures

The valinamide core can be modified at several positions to generate new chemical entities. For instance, the N-H of the amide can be substituted, or the isopropyl group can be replaced with other alkyl or aryl groups. These modifications can significantly impact the biological activity of the resulting compounds.

In the development of fungicides, for example, various substituted valinamide derivatives have been synthesized and tested. acs.org Benthiavalicarb-isopropyl is a commercial fungicide that is a valinamide carbamate (B1207046). epa.gov Research in this area has explored the synthesis of novel N-benzhydryl valinamide carbamates and other derivatives, demonstrating the tolerance of the valinamide scaffold for modification. bachem.com

The synthesis of these derivatives often involves standard amide bond formation protocols, where a modified valine precursor is coupled with an amine, or a valinamide derivative is further functionalized. The choice of synthetic route depends on the desired final structure and the availability of starting materials.

Introduction of Diverse Chemical Scaffolds onto N-Isopropyl-L-Valinamide

N-Isopropyl-L-valinamide and its parent compound, L-valinamide, are valuable building blocks for the synthesis of more complex molecules, including peptides and peptidomimetics. The primary amine of L-valinamide or the secondary amine after de-isopropylation of N-Isopropyl-L-valinamide can be used as a nucleophile to introduce a variety of chemical scaffolds.

For example, L-valinamide has been used as a chiral derivatizing agent to determine the enantiomeric purity of other compounds. This involves reacting the target molecule with L-valinamide to form diastereomers that can be separated and analyzed. This application highlights the utility of the valinamide scaffold in stereochemical analysis.

Furthermore, N-Isopropyl-L-valinamide analogues are key components of some synthetic cannabinoids. researchgate.net In this context, the valinamide side-chain is attached to an indole (B1671886) or indazole scaffold. The synthesis of these complex molecules often involves a convergent approach where the N-Isopropyl-L-valinamide moiety is prepared separately and then coupled to the core scaffold.

The introduction of these scaffolds can be achieved through various chemical reactions, including nucleophilic substitution, amide coupling, and multi-component reactions. The versatility of the valinamide core allows for the creation of a diverse library of compounds for screening in drug discovery and other applications.

Optimization of Synthetic Routes for Scalability and Efficiency

The transition from laboratory-scale synthesis to large-scale production requires careful optimization of the synthetic route to ensure efficiency, cost-effectiveness, and safety. numberanalytics.comresearchgate.net For the synthesis of N-Isopropyl-L-valinamide, several factors can be optimized.

The choice of coupling reagent for the amide bond formation is a critical factor. While reagents like HATU and PyBOP are highly efficient, their cost can be a consideration for large-scale synthesis. nih.govbachem.com More economical options like carbodiimides (DCC, EDC) may be preferred, but their use requires careful optimization to minimize side reactions and racemization. peptide.comluxembourg-bio.com The reaction conditions, including solvent, temperature, and reaction time, must also be optimized to maximize yield and purity. numberanalytics.comnumberanalytics.com

Process intensification techniques such as flow chemistry can offer significant advantages for the scalable synthesis of amides. numberanalytics.com Flow reactors allow for better control over reaction parameters, improved heat and mass transfer, and can lead to higher yields and purity in shorter reaction times. They also enhance safety by minimizing the volume of hazardous reagents at any given time.

Catalytic methods are generally preferred over stoichiometric reagents for large-scale synthesis due to reduced waste generation and lower cost. growingscience.com The development of efficient catalytic amidations is an active area of research. researchgate.netgrowingscience.com

The purification of the final product is another important consideration for scalability. Crystallization is often the preferred method for large-scale purification as it can be more cost-effective than chromatography. Therefore, the development of a synthetic route that yields a crystalline product is highly desirable.

| Optimization Parameter | Consideration for Scalability and Efficiency |

| Coupling Reagent | Balance between efficiency, cost, and minimization of side reactions and racemization. peptide.combachem.comluxembourg-bio.com |

| Reaction Conditions | Optimization of solvent, temperature, and time to maximize yield and purity. numberanalytics.comnumberanalytics.com |

| Process Technology | Use of flow chemistry for better control, safety, and efficiency. numberanalytics.com |

| Catalysis | Preference for catalytic methods to reduce waste and cost. researchgate.netgrowingscience.com |

| Purification | Development of routes that allow for purification by crystallization over chromatography. |

Stereochemical Elucidation and Advanced Chiral Analytical Techniques

Determination of Absolute Stereochemistry

Establishing the absolute configuration of chiral centers is a fundamental step in the characterization of a stereoisomer. This is often achieved through a combination of chemical derivatization and spectroscopic techniques.

Marfey's method is a powerful technique for determining the absolute configuration of amino acids and their derivatives. researchgate.netmdpi.com The advanced version of this method involves the derivatization of the primary amine group of the hydrolyzed amino acid with a chiral derivatizing agent, most commonly 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) or its D-enantiomer. mdpi.com This reaction creates a pair of diastereomers that can be readily separated and analyzed by liquid chromatography-mass spectrometry (LC-MS). mdpi.com

In the context of N-Isopropyl-L-valinamide, after hydrolysis to yield L-valine, derivatization with L-FDAA would produce N-α-(2,4-dinitro-5-fluorophenyl)-L-alaninamide-L-valine. The retention time of this diastereomer is then compared to the diastereomer formed from the reaction of D-valine with L-FDAA. The elution order of these diastereomers on a reversed-phase HPLC column allows for the unambiguous assignment of the absolute stereochemistry of the valine residue. acs.orgpnas.org A modification of Marfey's method utilizes Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA) for the derivatization, followed by HPLC analysis of the resulting diastereomers. acs.org

The "advanced Marfey's method" often leverages LC-MS, which does not strictly require authentic standards of the amino acids being analyzed, making it particularly useful for unusual or modified amino acids. mdpi.com The method relies on the predictable elution patterns of the L-amino acid derivative relative to its D-counterpart. mdpi.comacs.org

While Marfey's method provides definitive assignment, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) offer corroborative evidence and deeper insights into the molecule's three-dimensional structure. mdpi.comnumberanalytics.com

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. jascoinc.com The resulting CD spectrum is highly sensitive to the molecule's stereochemistry and conformation. mdpi.com By comparing the experimental CD spectrum of N-Isopropyl-L-valinamide with calculated spectra for different possible stereoisomers, the absolute configuration can be confirmed. mdpi.com

Chromatographic Resolution and Quantification of Stereoisomers

The separation and quantification of stereoisomers are crucial for ensuring the purity of the desired enantiomer or diastereomer. High-performance liquid chromatography (HPLC) and its ultra-performance counterpart (UPLC) are the primary techniques employed for this purpose.

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. hplc.eu For diastereomers, which have different physical properties, separation can often be achieved on standard non-chiral stationary phases, such as silica (B1680970) gel or C18 columns. nih.govnih.gov However, for more challenging separations, chiral stationary phases (CSPs) are employed. These phases create a chiral environment that allows for differential interaction with the stereoisomers, leading to their separation. sigmaaldrich.com

The separation of diastereomeric derivatives, such as those formed during Marfey's analysis, is a common application of HPLC. researchgate.net The choice of the stationary phase, mobile phase composition, and detector are critical for achieving optimal resolution and sensitivity. hplc.eu

Table 1: Representative HPLC Conditions for Diastereomer Separation

| Parameter | Condition | Reference |

| Stationary Phase | Reversed-phase C18 | nih.gov |

| Mobile Phase | Acetonitrile/Triethylamine-phosphate buffer | researchgate.net |

| Detection | UV at 290 nm | nih.gov |

| Flow Rate | 1.25 mL/min | nih.gov |

| Temperature | 30°C | nih.gov |

| This table presents a hypothetical set of HPLC conditions based on typical methods for separating diastereomeric derivatives. |

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns (sub-2 µm) to achieve higher resolution, speed, and sensitivity compared to conventional HPLC. romil.com When coupled with mass spectrometry (MS), UPLC-MS becomes a highly selective and sensitive technique for the quantification of stereoisomers, even at trace levels. chromatographyonline.comsciex.com

For chiral purity assessment of N-Isopropyl-L-valinamide, a UPLC-MS method would be developed to separate the L-enantiomer from any potential D-enantiomer impurity. core.ac.uk This often involves the use of a chiral column or a chiral mobile phase additive. The mass spectrometer provides highly specific detection, allowing for accurate quantification of each stereoisomer based on their mass-to-charge ratio. nih.gov

Table 2: UPLC-MS Parameters for Chiral Purity Analysis

| Parameter | Setting | Reference |

| Column | Chiral Stationary Phase (e.g., Vancomycin-based) | chromatographyonline.com |

| Mobile Phase | Methanol with ammonium (B1175870) acetate (B1210297) and formic acid | chromatographyonline.com |

| Ionization Mode | Electrospray Ionization (ESI) | chromatographyonline.com |

| Mass Analyzer | Quadrupole Time-of-Flight (QToF) | core.ac.uk |

| Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | sciex.com |

| This table outlines typical parameters for a UPLC-MS method for chiral purity assessment, drawing from general practices in the field. |

Spectroscopic Methods for Stereochemical Analysis (e.g., Nuclear Magnetic Resonance (NMR) and Circular Dichroism)

Spectroscopic methods provide invaluable information about the three-dimensional structure and stereochemistry of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. qd-latam.com For stereochemical analysis, the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra can be indicative of the relative stereochemistry. nii.ac.jpresearchgate.net Advanced NMR techniques, such as the use of chiral solvating agents or chiral derivatizing agents like Mosher's acid, can be used to differentiate enantiomers in the NMR spectrum. usm.edu

Circular Dichroism (CD) spectroscopy is particularly well-suited for the analysis of chiral molecules. jascoinc.com The technique measures the difference in absorption of left- and right-circularly polarized light, which is non-zero for chiral compounds. jascoinc.com The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution. nih.govnih.gov The sign and magnitude of the Cotton effects in the CD spectrum can be used to assign the absolute stereochemistry by comparing the experimental data with empirical rules or with the results of quantum chemical calculations. mdpi.comelte.hu

Table 3: Spectroscopic Data for Stereochemical Analysis

| Technique | Observation | Implication | Reference |

| NMR (NOESY/ROESY) | Cross-peaks between specific protons | Spatial proximity of atoms, confirming relative stereochemistry | mdpi.comnumberanalytics.com |

| Circular Dichroism | Positive or negative Cotton effects at specific wavelengths | Determination of absolute configuration by comparison with standards or calculations | mdpi.comresearchgate.net |

| This table summarizes the application of spectroscopic methods in determining the stereochemistry of chiral compounds. |

Structure Activity Relationship Sar Investigations of N Isopropyl L Valinamide Derivatives

Identification and Elucidation of Essential Pharmacophoric Elements

Pharmacophore modeling is a crucial step in understanding the key molecular features responsible for a molecule's biological activity. For N-Isopropyl-L-Valinamide derivatives, the essential pharmacophoric elements are the spatial arrangement of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions that interact with a biological target.

The core structure of N-Isopropyl-L-Valinamide, consisting of the L-valine backbone, the isopropyl group on the amide nitrogen, and the terminal amide, presents several key features for interaction. The amide moiety provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The isopropyl groups, both on the alpha-carbon of the valine residue and on the amide nitrogen, contribute to the hydrophobic character of the molecule, which is often crucial for binding to hydrophobic pockets within a receptor or enzyme active site.

Studies on related N-acyl-L-valine derivatives have highlighted the importance of these elements. For instance, in the development of antifungal agents, the valinamide (B3267577) carbamate (B1207046) structure has been shown to be a key pharmacophore. nih.govtandfonline.com The carbamate linkage, along with the valine side chain, appears to be critical for activity against certain fungal strains like Phytophthora capsici. nih.govresearchgate.netresearchgate.net While not identical to N-Isopropyl-L-Valinamide, these findings suggest that the core amino acid amide structure is a valid starting point for pharmacophore identification.

A general pharmacophore model for N-Isopropyl-L-Valinamide derivatives would likely include:

A hydrogen bond acceptor: The carbonyl oxygen of the amide.

A hydrogen bond donor: The amide N-H group.

Two hydrophobic/aliphatic regions: The isopropyl group of the valine side chain and the N-isopropyl group.

The relative spatial orientation of these features is critical for optimal interaction with a biological target.

Systematic Structural Modifications and Their Influence on Biological Interactions

Systematic structural modifications of N-Isopropyl-L-Valinamide derivatives are undertaken to probe the SAR and optimize biological activity. These modifications typically involve alterations at the N-terminus, the C-terminus, and the valine side chain.

N-Terminal Modifications:

The N-acyl group of L-valinamide derivatives has been a primary target for modification. Replacing the isopropyl group with various other substituents can significantly impact potency and selectivity. For example, the introduction of larger aromatic or heterocyclic moieties can enhance binding affinity through additional interactions such as pi-pi stacking or further hydrogen bonding.

In a study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the N-acyl group played a significant role in their antimicrobial activity. mdpi.com The presence of the bromophenylsulfonylbenzoyl moiety was crucial for the observed effects against Gram-positive pathogens. mdpi.com This highlights that modifications distal to the core valinamide structure can have a profound impact on biological interactions.

C-Terminal Modifications:

Valine Side Chain Modifications:

The isopropyl group of the valine side chain is a key hydrophobic feature. Modifications at this position, such as replacing it with other alkyl or aryl groups, can probe the size and nature of the corresponding binding pocket on the biological target. The chirality of the alpha-carbon is also a critical determinant of activity, with the L-configuration generally being preferred for biological recognition.

The following interactive table summarizes the impact of hypothetical structural modifications on the biological activity of N-Isopropyl-L-Valinamide derivatives, based on general principles of medicinal chemistry and findings from related compound series.

| Modification Site | Structural Change | Potential Impact on Biological Activity |

| N-Terminus | Replacement of N-isopropyl with larger alkyl or aryl groups | May increase hydrophobic interactions and van der Waals forces, potentially enhancing potency. |

| Introduction of polar groups on the N-substituent | Could improve solubility but may decrease binding if the pocket is hydrophobic. | |

| C-Terminus | Conversion of the primary amide to a secondary or tertiary amide | Alters hydrogen bonding potential and may affect target specificity. |

| Replacement of the amide with an ester or ketone | Changes the electronic and steric properties, likely leading to a significant change in activity. | |

| Valine Side Chain | Replacement of the isopropyl group with smaller or larger alkyl groups | Helps to define the optimal size of the hydrophobic binding pocket. |

| Introduction of cyclic or aromatic groups | Can introduce new binding interactions and conformational constraints. |

Conformational Analysis and its Correlation with SAR

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of N-Isopropyl-L-Valinamide derivatives is essential to understand how different structural modifications influence the molecule's preferred shape and, consequently, its ability to bind to a biological target.

The amide bond in the peptide backbone can exist in either a cis or trans conformation, with the trans conformation being generally more stable. The rotational freedom around the single bonds in the molecule allows it to adopt various conformations in solution. The biologically active conformation is the specific three-dimensional arrangement that the molecule adopts when it binds to its target.

Structural modifications can influence the conformational preferences of the molecule. For example, introducing bulky substituents can restrict rotation around certain bonds, locking the molecule into a more rigid conformation. If this rigid conformation is close to the bioactive conformation, a significant increase in potency can be observed. Conversely, if the imposed conformation is unfavorable for binding, a loss of activity will result.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to determine the preferred conformations of these molecules in solution and in the solid state, respectively. These experimental data, when correlated with biological activity, provide valuable insights into the SAR.

Computational Modeling and Predictive Approaches in SAR Studies

Computational modeling has become an indispensable tool in modern drug discovery for predicting the biological activity of novel compounds and for understanding SAR at a molecular level. For N-Isopropyl-L-Valinamide derivatives, various computational approaches can be employed.

Molecular Docking:

Molecular docking simulations can be used to predict the binding mode of N-Isopropyl-L-Valinamide derivatives within the active site of a target protein. This technique requires a three-dimensional structure of the target, which can be obtained from experimental methods like X-ray crystallography or NMR, or generated through homology modeling. Docking studies can help to visualize the key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts, and can explain why certain structural modifications lead to an increase or decrease in activity.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the three-dimensional structures of the molecules are aligned, and their steric and electrostatic fields are correlated with their biological activities. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized derivatives and to generate contour maps that highlight the regions of space where certain physicochemical properties are favorable or unfavorable for activity.

For instance, a CoMFA study on a series of N-Isopropyl-L-Valinamide analogs might reveal that a bulky, hydrophobic group is favored at the N-terminus, while a hydrogen bond acceptor is preferred at the C-terminus. This information can then guide the design of new compounds with potentially improved activity.

Pharmacophore Mapping:

As discussed earlier, computational methods can be used to generate pharmacophore models based on a set of active molecules. researchgate.netnih.gov These models represent the essential steric and electronic features required for biological activity and can be used to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.

Lack of Specific Research Data for N-Isopropyl-L-Valinamide Prevents Detailed Computational Analysis

A thorough review of available scientific literature reveals a significant gap in computational and theoretical chemistry studies focused specifically on the compound N-Isopropyl-L-Valinamide. Despite the existence of powerful computational methods to investigate molecular properties, there is a notable absence of published research applying these techniques to this particular molecule. Consequently, a detailed, data-driven article on its computational chemistry, as requested, cannot be generated at this time without resorting to speculation or presenting data from unrelated molecules, which would be scientifically inaccurate.

Computational chemistry provides profound insights into the behavior of molecules at the atomic level. Methodologies such as Density Functional Theory (DFT), post-Hartree-Fock methods, and Molecular Dynamics (MD) simulations are standard tools for elucidating molecular structure, energetics, and dynamic behavior. However, the application of these methods requires dedicated studies that generate specific data points, such as optimized geometries, interaction energies, predicted spectroscopic signals, and conformational landscapes.

For N-Isopropyl-L-Valinamide, the specific research findings required to populate the requested article sections are not available in the public domain. This includes:

Quantum Chemical Calculations: No specific studies detailing DFT or post-Hartree-Fock calculations were found. This means there is no published data on its optimized molecular geometry, electronic structure, or the energetics of its different conformations.

Intramolecular Interactions: While it can be hypothesized that N-Isopropyl-L-Valinamide features intramolecular hydrogen bonding and steric effects from its isopropyl groups, no computational studies have been published that quantify these interactions or their impact on the molecule's structure.

Spectroscopic Properties: There are no available theoretical predictions of vibrational frequencies or NMR chemical shifts for N-Isopropyl-L-Valinamide based on quantum chemical calculations.

Molecular Dynamics Simulations: A literature search yielded no studies on the conformational dynamics, solvent interactions, or hydration shell properties of N-Isopropyl-L-Valinamide using MD simulations.

Without these foundational research findings, it is impossible to construct an accurate and informative article that adheres to the specified detailed outline, which requires specific data and research findings, including interactive data tables. The scientific community has not yet directed its computational resources to this specific compound in a manner that has been publicly documented.

Computational and Theoretical Chemistry of N Isopropyl L Valinamide Systems

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Self-Assembly and Aggregation Behavior of Related N-Isopropyl Amides

The self-assembly and aggregation behavior of N-isopropyl amides are predominantly governed by the interplay of hydrogen bonding, hydrophobic interactions, and steric effects. While specific studies on N-Isopropyl-L-Valinamide are not extensively documented in publicly available literature, the behavior of related chiral amides and valine derivatives provides significant insights into its potential supramolecular chemistry. The presence of the amide linkage is a critical driver for self-assembly, facilitating the formation of ordered structures through intermolecular hydrogen bonds. nih.govrsc.org

Chiral amides, in particular, are known to form a variety of nanostructures, such as helices, ribbons, and sheets. The chirality of the amino acid precursor, in this case, L-valine, can direct the handedness of the resulting supramolecular assemblies. nih.gov The stereochemistry of the chiral center influences the packing of the molecules, leading to the formation of distinct chiral nanostructures. The solvent also plays a crucial role in the self-assembly process, with the potential to influence the morphology and even the helicity of the aggregates. nih.gov

The formation of β-sheet-like structures is a common motif in the self-assembly of amino acid derivatives and peptides, driven by hydrogen bonding between amide groups. urfu.ru It is plausible that N-Isopropyl-L-Valinamide could also form such structures, where the amide N-H and C=O groups of adjacent molecules engage in hydrogen bonding, leading to the formation of extended networks. The bulky isopropyl groups would likely be oriented to minimize steric hindrance within these assemblies.

Table 1: Factors Influencing Self-Assembly of Related N-Isopropyl Amides

| Factor | Influence on Self-Assembly |

|---|---|

| Amide Group | Primary driver for self-assembly through intermolecular hydrogen bonding (N-H···O=C). nih.govrsc.org |

| Chirality (L-Valine) | Directs the handedness (chirality) of the resulting supramolecular structures. nih.gov |

| Isopropyl Groups | Contribute to hydrophobic interactions, potentially driving aggregation in polar solvents. |

| Steric Hindrance | The bulky nature of the isopropyl groups influences the packing and geometry of the assembled structures. |

| Solvent | Can significantly affect the morphology and stability of the self-assembled structures. nih.gov |

Theoretical Vibrational Analysis and Correlation with Experimental Data

The vibrational properties of N-Isopropyl-L-Valinamide can be effectively studied through a combination of theoretical calculations and experimental spectroscopy, such as Fourier-transform infrared (FTIR) and Raman spectroscopy. nih.govupdatepublishing.com Density Functional Theory (DFT) has emerged as a powerful tool for predicting the vibrational frequencies and modes of molecules with a high degree of accuracy. updatepublishing.comresearchgate.net The B3LYP functional combined with a basis set such as 6-31G* or 6-311G(d,p) is commonly employed for such calculations. nih.govnih.gov

A theoretical vibrational analysis of N-Isopropyl-L-Valinamide would begin with the optimization of its molecular geometry to find the lowest energy conformation. Following this, the harmonic vibrational frequencies can be calculated. These calculated frequencies often exhibit a systematic deviation from experimental values due to the neglect of anharmonicity and the fact that calculations are typically performed for an isolated molecule in the gas phase, whereas experiments are often conducted in the solid or liquid phase. updatepublishing.com To improve the correlation with experimental data, the calculated frequencies are often scaled by an empirical scaling factor. updatepublishing.com

The assignment of the calculated vibrational modes to the experimentally observed bands is a crucial step. This is typically achieved by visualizing the atomic displacements for each calculated mode. For N-Isopropyl-L-Valinamide, characteristic vibrational modes would include:

N-H stretching: Expected in the region of 3300-3500 cm⁻¹. The exact position is sensitive to hydrogen bonding. nih.gov

C=O stretching (Amide I): A strong band typically found between 1630 and 1680 cm⁻¹. Its frequency is also influenced by hydrogen bonding.

N-H bending and C-N stretching (Amide II and III): These coupled modes appear in the 1200-1600 cm⁻¹ region. nih.gov

C-H stretching: From the isopropyl and valine methyl groups, expected in the 2800-3000 cm⁻¹ range.

C-H bending: Vibrations from the alkyl groups, typically observed in the 1350-1470 cm⁻¹ region.

By comparing the calculated and experimental spectra, a detailed understanding of the molecular structure and intermolecular interactions can be obtained. For instance, a red shift (lowering of frequency) in the N-H and C=O stretching bands in the experimental spectrum compared to the calculated gas-phase spectrum would provide evidence for intermolecular hydrogen bonding in the condensed phase. updatepublishing.com

Table 2: Hypothetical Correlation of Calculated and Experimental Vibrational Frequencies for N-Isopropyl-L-Valinamide

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | ~3450 | ~3300 | N-H stretching |

| νas(CH₃) | ~2970 | ~2965 | Asymmetric CH₃ stretching |

| νs(CH₃) | ~2880 | ~2875 | Symmetric CH₃ stretching |

| ν(C=O) (Amide I) | ~1680 | ~1650 | C=O stretching |

| δ(N-H) + ν(C-N) (Amide II) | ~1550 | ~1560 | N-H bending and C-N stretching |

| δas(CH₃) | ~1460 | ~1465 | Asymmetric CH₃ bending |

| δs(CH₃) | ~1380 | ~1385 | Symmetric CH₃ bending |

Note: The values in this table are representative and intended for illustrative purposes. Actual values would require specific experimental and computational studies on N-Isopropyl-L-Valinamide.

Advanced Spectroscopic and Crystallographic Characterization

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Elucidation of Molecular Packing and Intermolecular Hydrogen Bonding Networks

These interactions dictate the molecular packing in the crystal lattice. For instance, studies on other amides have revealed the formation of layer structures held together by weak C-H···O hydrogen bonds copernicus.orgrsc.org. It is plausible that N-Isopropyl-L-valinamide would adopt a similar layered arrangement or other complex three-dimensional networks, significantly influencing its physical properties such as melting point and solubility. The specific geometry and strength of these hydrogen bonds can be precisely determined through SC-XRD analysis.

Analysis of Conformational Polymorphism in Crystalline Forms

Conformational polymorphism, the ability of a molecule to exist in more than one crystalline form with different molecular conformations, is a phenomenon observed in many organic compounds libretexts.orgupc.edu. The flexible isopropyl and isobutyl side chains in N-Isopropyl-L-valinamide, along with the rotatable bonds in its backbone, create the potential for different stable conformations in the solid state. These different crystalline forms, or polymorphs, can exhibit distinct physical properties.

The existence of polymorphs is often governed by the conditions of crystallization, such as the solvent used and the temperature. Each polymorph will have a unique crystal structure and, consequently, a distinct X-ray diffraction pattern. Although no specific polymorphs of N-Isopropyl-L-valinamide have been reported in the reviewed literature, the study of related compounds suggests that this is a distinct possibility that could be investigated using SC-XRD.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms and the connectivity between them.

Multi-Dimensional NMR Techniques for Complex Structural Assignment

For a molecule with multiple chiral centers and overlapping proton signals like N-Isopropyl-L-valinamide, one-dimensional (1D) NMR spectra can be challenging to interpret fully. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous structural assignment.

A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace out the spin systems within the isopropyl and valine fragments. An HSQC experiment correlates proton signals with their directly attached carbon atoms, allowing for the assignment of carbon resonances. The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting the different molecular fragments, such as linking the isopropyl group to the amide nitrogen. The application of these techniques has been demonstrated in the structural characterization of complex chiral molecules nih.gov.

Table 1: Expected 1H and 13C NMR Chemical Shift Ranges for N-Isopropyl-L-valinamide

| Atom | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) |

| Amide N-H | 7.5 - 8.5 | N/A |

| Alpha-proton (Valine) | 3.0 - 4.0 | 55 - 65 |

| Beta-proton (Valine) | 1.8 - 2.2 | 30 - 40 |

| Gamma-protons (Valine) | 0.8 - 1.2 | 15 - 25 |

| Isopropyl CH | 3.8 - 4.5 | 40 - 50 |

| Isopropyl CH3 | 1.0 - 1.5 | 20 - 30 |

| Amine N-H2 | 1.5 - 3.0 | N/A |

| Carbonyl Carbon | N/A | 170 - 180 |

Note: These are estimated chemical shift ranges and can vary depending on the solvent and other experimental conditions.

NMR for Studying Solution Conformation and Dynamics

NMR spectroscopy is also a powerful technique for investigating the conformational preferences and dynamic behavior of molecules in solution. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, which can be used to deduce the preferred solution-state conformation of N-Isopropyl-L-valinamide.

Furthermore, variable temperature NMR studies can reveal information about the rotational barriers around single bonds. Changes in the NMR lineshapes as a function of temperature can be analyzed to determine the rates of conformational exchange, providing insights into the flexibility of the molecule in solution. Such studies are crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques are vital for determining the molecular weight and elemental composition of N-Isopropyl-L-valinamide, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation patterns observed in the mass spectrum, typically generated by techniques like electron impact (EI) or electrospray ionization (ESI), offer a fingerprint of the molecule's structure.

For N-Isopropyl-L-valinamide, characteristic fragmentation pathways would likely involve the cleavage of the amide bond, as well as the loss of the isopropyl and isobutyl groups. The fragmentation of amides often involves alpha-cleavage, where the bond adjacent to the nitrogen atom is broken libretexts.org. The analysis of these fragment ions can confirm the connectivity of the molecule. For instance, the fragmentation of molecules containing isopropyl groups has been a subject of study to understand their characteristic cleavage patterns researchgate.netnih.gov.

Table 2: Predicted Key Mass Spectrometry Fragments for N-Isopropyl-L-valinamide

| Fragment | Predicted m/z |

| [M+H]+ (Molecular Ion) | 159.15 |

| [M - CH(CH3)2]+ | 116.09 |

| [M - NH-CH(CH3)2]+ | 86.06 |

| [C4H9-CH-NH2]+ | 86.10 |

| [CO-NH-CH(CH3)2]+ | 86.06 |

Note: These are predicted m/z values for the protonated molecule and its major fragments.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental formula by providing a highly accurate measurement of its mass. nih.gov Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places. This level of precision allows for the differentiation between molecules that may have the same nominal mass but differ in their elemental composition.

For N-Isopropyl-L-Valinamide, HRMS is used to determine its exact molecular mass, which is then compared to the theoretically calculated mass based on its chemical formula (C₉H₂₀N₂O). The technique typically involves ionizing the molecule (e.g., via electrospray ionization - ESI) to form a protonated molecule, [M+H]⁺. The measured mass of this ion provides direct confirmation of the compound's identity. An accuracy of ±0.01% or better is commonly achieved, which is crucial for distinguishing between potential isobaric impurities and confirming the successful synthesis of the target molecule.

| Element | Count | Atomic Mass | Total Mass |

|---|---|---|---|

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 20 | 1.008 | 20.160 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Calculated Monoisotopic Mass | 172.15756 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. rsc.org This combination is ideal for assessing the purity of N-Isopropyl-L-Valinamide and for analyzing complex mixtures that may arise during its synthesis or degradation.

In a typical LC-MS analysis, the sample is first injected into an HPLC column. The components of the mixture are separated based on their differential interactions with the stationary phase and the mobile phase. As each component elutes from the column, it is introduced into the mass spectrometer. The MS detector then generates a mass spectrum for each separated component, allowing for its identification based on its mass-to-charge ratio. This method is highly effective for detecting and quantifying the presence of starting materials, byproducts, or other impurities, even at very low concentrations. lcms.cznih.gov The determination of chiral purity, a critical quality attribute for a molecule derived from an amino acid, can also be achieved using specialized chiral chromatography in an LC-MS setup. nih.gov

| Compound | Expected Retention Time (min) | [M+H]⁺ (m/z) | Potential Origin |

|---|---|---|---|

| L-Valine | Low | 118.086 | Unreacted Starting Material |

| N-Isopropyl-L-Valinamide | Intermediate | 173.165 | Target Compound |

| Dimerized Impurity | High | >300 | Side Reaction Product |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the functional groups present in a molecule and offer insights into its conformational structure. These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies.

Vibrational Analysis for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes, such as stretching and bending. tu.edu.iqvscht.cz The resulting IR spectrum displays absorption bands at specific wavenumbers that are characteristic of particular functional groups. For N-Isopropyl-L-Valinamide, key functional groups like the N-H bond of the secondary amide, the C=O (Amide I) bond, and the C-N/N-H (Amide II) combination band can be readily identified. The C-H stretching and bending vibrations of the isopropyl and valine side-chain groups also produce characteristic signals. libretexts.org

Raman spectroscopy is a complementary light-scattering technique. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. This often means that non-polar bonds or symmetric vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum. Analysis of the Raman spectrum of N-Isopropyl-L-Valinamide can provide further information on the carbon backbone and other symmetric molecular motions. Subtle shifts in the positions of vibrational bands in both IR and Raman spectra can indicate different molecular conformations or the presence of intermolecular interactions like hydrogen bonding. nih.govnih.govrsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (Amide) | Stretching | 3350 - 3250 | IR |

| C-H (Alkyl) | Stretching | 3000 - 2850 | IR/Raman |

| C=O (Amide I) | Stretching | 1680 - 1630 | IR/Raman |

| N-H Bend / C-N Stretch (Amide II) | Bending/Stretching | 1570 - 1515 | IR |

| C-H (Alkyl) | Bending | 1470 - 1350 | IR/Raman |

Polarized Linear-Dichroic IR (IR-LD) Spectroscopy for Oriented Samples

Polarized Linear-Dichroic Infrared (IR-LD) spectroscopy is a specialized technique used to study the orientation of molecules within an ordered sample. nih.govmdpi.com The method involves measuring the differential absorption of infrared light that is polarized parallel and perpendicular to a reference direction in the sample. nih.gov To perform IR-LD on N-Isopropyl-L-Valinamide, a sample must first be macroscopically oriented. This can be achieved by methods such as stretching a polymer film (e.g., polyethylene) into which the compound has been dispersed. rsc.org

By analyzing the dichroic ratio—the ratio of parallel to perpendicular absorbance—for a specific vibrational band, the average orientation of that bond's transition dipole moment relative to the alignment axis can be determined. mdpi.com For instance, by examining the C=O stretching (Amide I) and N-H stretching bands, IR-LD can reveal how the amide functional groups of N-Isopropyl-L-Valinamide molecules are preferentially arranged within the polymer matrix. This provides valuable structural information on the solid-state packing and alignment of the molecule that cannot be obtained from standard IR spectroscopy of isotropic (non-oriented) samples.

| Dichroic Signal | Interpretation | Example Bond Orientation |

|---|---|---|

| Positive | Transition dipole moment is preferentially oriented parallel to the sample alignment axis. | N-H bond aligned with the stretch direction. |

| Negative | Transition dipole moment is preferentially oriented perpendicular to the sample alignment axis. | C=O bond aligned perpendicular to the stretch direction. |

| Zero | No preferential orientation (isotropic) or the transition moment is at the "magic angle" (54.7°). | Random molecular orientation. |

Enzymatic Interaction Mechanisms and Inhibition Studies

Molecular Recognition and Binding Mode Analysis

The interaction between an enzyme and a small molecule like N-Isopropyl-L-Valinamide is predicated on the principles of molecular recognition, where the inhibitor binds to specific sites on the enzyme. This binding can occur at the active site, where the substrate normally binds, or at an allosteric site, a secondary location that can influence the enzyme's activity upon binding.

Characterization of Active Site and Allosteric Binding

The active site of an enzyme is a three-dimensional pocket or groove whose shape and chemical properties are complementary to its substrate. For an inhibitor like N-Isopropyl-L-Valinamide, binding to the active site would involve non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the inhibitor's functional groups (e.g., the amide, isopropyl, and valine side chain) and the amino acid residues of the active site.

Allosteric sites are distinct from the active site. When an inhibitor binds to an allosteric site, it can induce a conformational change in the enzyme that alters the shape of the active site, thereby affecting the enzyme's ability to bind its substrate and catalyze the reaction. The potential for N-Isopropyl-L-Valinamide to act as an allosteric inhibitor would depend on the specific enzyme's structure and the presence of such a regulatory site.

Specificity and Selectivity of N-Isopropyl-L-Valinamide Derivatives

The specificity and selectivity of an inhibitor are crucial characteristics. Specificity refers to the ability of an inhibitor to bind to a single type of enzyme, while selectivity describes its preference for one enzyme over others. For derivatives of N-Isopropyl-L-Valinamide, modifications to its chemical structure would be the primary method to enhance these properties. For instance, altering the N-isopropyl group or the valine side chain could lead to more precise interactions with the target enzyme's binding pocket, thereby increasing selectivity and reducing off-target effects. Structure-activity relationship (SAR) studies are instrumental in systematically exploring these modifications to optimize inhibitor potency and selectivity.

Enzyme Inhibition Kinetics and Mechanism-Based Inactivation

Enzyme inhibition kinetics is the quantitative study of how inhibitors affect the rate of enzyme-catalyzed reactions. These studies are fundamental to characterizing the mechanism of inhibition.

Determining Inhibition Types: Competitive, Uncompetitive, Non-competitive, Mixed-type

The type of reversible inhibition can be determined by analyzing the enzyme's kinetic parameters (Vmax and Km) in the presence of varying concentrations of the inhibitor.

Competitive Inhibition: A competitive inhibitor, which typically resembles the substrate, binds only to the free enzyme's active site. This increases the apparent Km (Michaelis constant) but does not affect the Vmax (maximum reaction velocity).

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate (ES) complex, at a site distinct from the active site. This type of inhibition leads to a decrease in both Vmax and Km.

Non-competitive Inhibition: A non-competitive inhibitor can bind to both the free enzyme and the ES complex with equal affinity at an allosteric site. This results in a decrease in Vmax without affecting Km.

Mixed-type Inhibition: A mixed inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This leads to a decrease in Vmax and a change (either increase or decrease) in Km.

Determining which of these models best describes the interaction of N-Isopropyl-L-Valinamide with a specific enzyme would require detailed kinetic experiments.

Investigation of Irreversible and Mechanism-Based (Suicide) Inhibition

Irreversible inhibitors typically form a covalent bond with the enzyme, leading to permanent inactivation. Mechanism-based inhibitors, also known as suicide inhibitors, are a special class of irreversible inhibitors. These compounds are initially unreactive but are converted into a highly reactive species by the enzyme's own catalytic mechanism, which then inactivates the enzyme. For a compound like N-Isopropyl-L-Valinamide, the potential to act as a mechanism-based inhibitor would depend on its chemical structure and whether it could be transformed into a reactive electrophile by the target enzyme.

Kinetic Parameters for Enzyme-Inhibitor Interactions

Several key kinetic parameters are used to quantify the potency and efficiency of an enzyme inhibitor.

| Parameter | Description |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a commonly used measure of inhibitor potency but can be dependent on experimental conditions. |

| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus greater potency. It is a more fundamental measure of inhibitor affinity than IC50. |

| kinact | The maximal rate of enzyme inactivation for an irreversible inhibitor. |

| KI | The concentration of an irreversible inhibitor that gives half the maximal rate of inactivation. |

These parameters are determined through rigorous kinetic analyses and are essential for comparing the effectiveness of different inhibitors.

Conformational Changes Induced by N-Isopropyl-L-Valinamide Binding

[Content for this section is not available due to a lack of published research.]

Chemical Biology and Proteomics Applications of N Isopropyl L Valinamide Motifs

Integration with Proteomics Methodologies

Global Profiling of Protein Modifications relevant to N-Isopropyl-L-Valinamide Derivatives

Without dedicated research on N-Isopropyl-L-Valinamide as a tool in chemical biology and proteomics, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Therefore, a detailed article focusing solely on the chemical biology and proteomics applications of N-Isopropyl-L-Valinamide motifs cannot be produced at this time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.